molecular formula C12H17ClN2O2 B1472610 (2-Amino-6-chloro-benzyl)-carbamic acid tert-butyl ester CAS No. 1431960-57-4

(2-Amino-6-chloro-benzyl)-carbamic acid tert-butyl ester

Cat. No.: B1472610
CAS No.: 1431960-57-4
M. Wt: 256.73 g/mol
InChI Key: OIJLQDYOBNPVRN-UHFFFAOYSA-N
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Description

(2-Amino-6-chloro-benzyl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an amino group, a chloro substituent on the benzyl ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-6-chloro-benzyl)-carbamic acid tert-butyl ester typically involves the protection of the amino group of 2-amino-6-chlorobenzylamine with a tert-butyl ester group. One common method is the use of tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-chloro-benzyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Chemistry

In chemistry, (2-Amino-6-chloro-benzyl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the preparation of various derivatives .

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (2-Amino-6-chloro-benzyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino and chloro groups on the benzyl ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(2-amino-6-chlorophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-7-8-9(13)5-4-6-10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJLQDYOBNPVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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